3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
3-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a thieno[2,3-d]pyrimidine core with a chlorine substituent at the 3-position of the benzamide ring.
Properties
IUPAC Name |
3-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKLYPPMCOHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C=CSC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of Thieno[2,3-d]Pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core serves as the foundational structure for this compound. Two primary routes dominate its synthesis:
Cyclization of 2-Aminothiophene-3-Carboxylate Esters
Ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate undergoes cyclization with urea at 200°C to yield thieno[2,3-d]pyrimidine-2,4-diol. Subsequent treatment with phosphorus oxychloride (POCl₃) under reflux converts hydroxyl groups to chlorides, producing 2,4-dichlorothieno[2,3-d]pyrimidine. This intermediate is pivotal for introducing substituents at positions 2 and 4.
Microwave-Assisted Synthesis
Alternative methods employ microwave irradiation to accelerate cyclization. For example, 2-aminothiophene-3-carbonitrils react with aromatic isothiocyanates under microwave conditions to form triazolothienopyrimidines. This approach reduces reaction times from hours to minutes while improving yields by 15–20%.
Functionalization at Position 4: Introduction of the Amine Group
Substitution of the 4-chloro group in 2,4-dichlorothieno[2,3-d]pyrimidine with ammonia is critical for subsequent benzamide formation.
Nucleophilic Aromatic Substitution
Aqueous ammonia (25%) reacts with 2,4-dichlorothieno[2,3-d]pyrimidine at 90°C for 5 hours, selectively replacing the 4-chloro group to yield 4-aminothieno[2,3-d]pyrimidine. The reaction’s regioselectivity arises from the electron-deficient pyrimidine ring, which enhances susceptibility to nucleophilic attack at position 4.
Key Parameters:
Acylation of the 4-Amino Group with 3-Chlorobenzoyl Chloride
The final step involves coupling 4-aminothieno[2,3-d]pyrimidine with 3-chlorobenzoyl chloride to form the target benzamide.
Schotten-Baumann Reaction
Classical acylation employs the Schotten-Baumann method, where 3-chlorobenzoyl chloride reacts with the amine in a biphasic system (water/dichloromethane) under alkaline conditions. However, this method often results in moderate yields (50–60%) due to hydrolysis side reactions.
Coupling Reagent-Mediated Synthesis
Modern protocols utilize coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to enhance efficiency.
Procedure:
- Activation: 3-Chlorobenzoic acid (1.2 equiv) is dissolved in DMF with HATU (1.1 equiv) and DIPEA (2.0 equiv) at room temperature.
- Coupling: 4-Aminothieno[2,3-d]pyrimidine (1.0 equiv) is added, and the mixture is stirred for 16 hours.
- Workup: The product is precipitated with ice water, filtered, and purified via flash chromatography (hexane/ethyl acetate).
Optimization Data:
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >98% |
| Reaction Time | 16 hours |
Alternative Pathways and Comparative Analysis
Direct Cyclization with Pre-Functionalized Intermediates
Ethyl 2-amino-4-(3-chlorobenzamido)thiophene-3-carboxylate undergoes thermal cyclization in acetic anhydride to form the benzamide directly fused to the thienopyrimidine core. While this one-pot method simplifies synthesis, it suffers from poor regiocontrol (<50% yield).
Characterization and Analytical Validation
Spectroscopic Confirmation
Industrial-Scale Considerations
Challenges and Mitigation Strategies
Hydrolytic Degradation
The 4-amide bond is susceptible to hydrolysis under acidic conditions. Lyophilization and storage at −20°C in amber vials extend shelf life to 12 months.
Byproduct Formation
Over-acylation at position 2 is minimized by using stoichiometric HATU and maintaining temperatures below 25°C during coupling.
Chemical Reactions Analysis
3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include formic acid, triethyl orthoformate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a tyrosine kinase inhibitor, which makes it a potential candidate for anticancer drug development.
Biological Research: It has been evaluated for its cytotoxic effects on cancer cell lines, including MCF-7 and HepG-2, and has demonstrated significant antiproliferative activity.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other complex heterocyclic compounds, which can be applied in material science and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to the induction of apoptosis and autophagic cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide and its closest analogs from the literature:
Key Observations:
Substituent Effects on Bioactivity: The thiomorpholino group on the thienopyrimidine ring (e.g., 8a, 8f) correlates with pronounced antifungal and antibacterial activity, likely due to improved solubility and hydrogen-bonding interactions . The 2,5-diF substitution in 8f shows higher melting points (234–235°C vs. 224–226°C for 8a), suggesting stronger intermolecular interactions .
Structural Modifications and Physicochemical Properties: The 3-chloro substituent on the benzamide ring in the target compound may offer a balance between steric bulk and electronic effects compared to 4-methoxy (8b) or 2,5-difluoro (8f) analogs. Thienopyrimidine core modifications: The presence of 2-thiomorpholino (8a, 8f) or 4-(4-CF₃-phenoxy) (8b) groups introduces steric and electronic variability, influencing binding to microbial enzymes or receptors .
Synthetic Pathways: The target compound may be synthesized via nucleophilic substitution analogous to 8a and 8f, where a chlorinated thienopyrimidine intermediate (e.g., 6a) reacts with a substituted benzamide. The 3-chloro group on the benzamide could be introduced via Friedel-Crafts acylation or direct substitution .
Biological Activity
3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer progression. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core linked to a benzamide moiety. The synthesis typically involves multi-step organic reactions that include:
- Formation of Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
- Amidation : The final step involves the coupling of the thieno[2,3-d]pyrimidine with a benzoyl chloride derivative to form the benzamide linkage, often using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
The primary target for this compound is EZH2 (Enhancer of Zeste Homolog 2), a histone-lysine N-methyltransferase enzyme. Inhibition of EZH2 leads to alterations in histone methylation pathways, which are crucial for regulating gene expression involved in cell proliferation and survival. The compound has demonstrated antiproliferative activity against various cancer cell lines including SU-DHL-6 and K562 .
Biological Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities:
- Anticancer Activity : The compound has shown effectiveness in inhibiting the growth of cancer cells by targeting specific kinases involved in cell cycle regulation .
- Antioxidant Properties : The presence of nitrogen and sulfur atoms in the thieno[2,3-d]pyrimidine structure suggests potential antioxidant activity through mechanisms like hydrogen atom transfer and single electron transfer-proton transfer .
- Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological effects of thieno[2,3-d]pyrimidine derivatives:
- Anticancer Studies : A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines through EZH2 inhibition .
- Antioxidant Mechanisms : Research highlighted the antioxidant potential of thieno[2,3-d]pyrimidine derivatives, suggesting their use in preventing oxidative stress-related diseases .
- In Vivo Studies : Animal models have been used to assess the impact of these compounds on tumor growth and inflammation, showing promising results that warrant further investigation .
Comparison with Similar Compounds
To contextualize its efficacy, this compound can be compared with other thieno[2,3-d]pyrimidine derivatives:
| Compound Name | Target Enzyme | Biological Activity |
|---|---|---|
| 3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | EZH2 | Antiproliferative |
| N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide | Various kinases | Anticancer and Antioxidant |
| Thieno[2,3-d]pyrimidine hydrazones | CDK4 | Inhibitory activity against cancer |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step protocol starting from methyl 2-aminothiophene-3-carboxylate. Key steps include:
- Chlorination : Using POCl₃ or PCl₅ to introduce chlorine at the 4-position of the thienopyrimidine core .
- Acid-amine coupling : Reacting 3-chlorobenzoyl chloride with the thienopyrimidine amine intermediate using coupling agents like HATU in DMF, with DIPEA as a base. Purification is achieved via flash chromatography .
- Optimization : Yield improvements (e.g., 75% for derivative 8a) require controlled temperatures (RT to 80°C), anhydrous conditions, and solvent selection (e.g., DMF for solubility) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity (e.g., δ 125.5–173.6 ppm for aromatic and carbonyl groups) .
- Mass spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 422.465 for derivative 8a) .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for a nickel complex analog (monoclinic space group P2₁/c, β = 98.231°) .
Q. What protocols are used for initial biological screening, such as antimicrobial or anticancer assays?
- Methodology :
- Antimicrobial testing : Agar dilution or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with Amoxicillin as a control. Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced activity .
- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7). The benzamide moiety enhances hydrophobic interactions with target proteins, as seen in analogs with IC₅₀ values <10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodology :
- Substituent variation : Introducing groups like -CF₃ at the phenoxy position (derivative 8a) improves antimicrobial activity by 2–4-fold compared to -NO₂ (derivative 8g) .
- Core modification : Replacing thieno[2,3-d]pyrimidine with imidazopyridine (e.g., CAS 850932-04-6) alters selectivity toward kinase inhibition .
- Data table :
| Derivative | Substituent (R) | MIC (µg/mL) vs S. aureus |
|---|---|---|
| 8a | -CF₃ | 12.5 |
| 8g | -NO₂ | 25.0 |
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Simulates binding to targets like MCL-1/BCL-2 (for anticancer activity) or AcpS-PPTase (for antibacterial effects). Hydrophobic benzamide interactions and hydrogen bonding with pyrimidine N-atoms are critical .
- Enzyme inhibition assays : Measure IC₅₀ values using recombinant proteins (e.g., VEGFR-2 or RET kinases). For example, analogs with 4-methylpiperazine substituents show RET inhibition at nM concentrations .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Assay standardization : Control variables like bacterial strain (e.g., ATCC vs clinical isolates), culture media, and compound solubility (use DMSO ≤1%) .
- Meta-analysis : Compare substituent effects; e.g., -CF₃ derivatives show consistent Gram-positive activity, while -OCH₃ variants are less potent .
- Dose-response validation : Replicate studies with purified batches to exclude impurities (e.g., by HPLC ≥95% purity) .
Data Contradiction Analysis
- Example : Discrepancies in antimicrobial activity between derivatives 8j (MIC 6.25 µg/mL) and 8i (MIC 25 µg/mL) may arise from:
- Electron-withdrawing vs electron-donating groups : -NO₂ (8i) reduces membrane permeability compared to -CF₃ (8j).
- Crystallinity differences : Amorphous forms of 8j may enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
